N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide
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Overview
Description
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the nitrogen atom .
Industrial Production Methods
Industrial production of dronedarone N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dronedarone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert dronedarone N-Oxide back to dronedarone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxides of dronedarone.
Reduction: Dronedarone.
Substitution: Various substituted derivatives of dronedarone N-Oxide.
Scientific Research Applications
Dronedarone N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential effects on cellular processes and oxidative stress.
Medicine: Explored for its antiarrhythmic properties and potential therapeutic benefits in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Dronedarone N-Oxide exerts its effects by interacting with various molecular targets and pathways. It is believed to modulate ion channels, particularly sodium, potassium, and calcium channels, similar to dronedarone. This modulation helps in restoring normal sinus rhythm and reducing the risk of atrial fibrillation. Additionally, dronedarone N-Oxide may influence oxidative stress pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but higher toxicity.
Sotalol: Another antiarrhythmic drug with beta-blocking properties.
Dofetilide: A selective potassium channel blocker used for rhythm control in atrial fibrillation
Uniqueness
Dronedarone N-Oxide is unique due to its oxidized structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Unlike amiodarone, it lacks iodine moieties, reducing the risk of thyroid-related side effects. Compared to sotalol and dofetilide, dronedarone N-Oxide may offer a broader spectrum of ion channel modulation, potentially enhancing its antiarrhythmic efficacy .
Properties
Molecular Formula |
C31H44N2O6S |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
InChI |
InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
InChI Key |
SHUKZDYKOJVYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
Origin of Product |
United States |
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